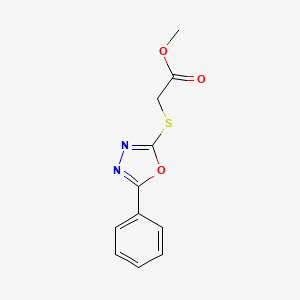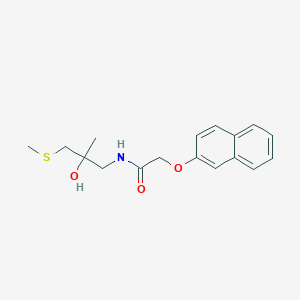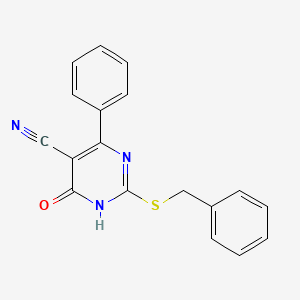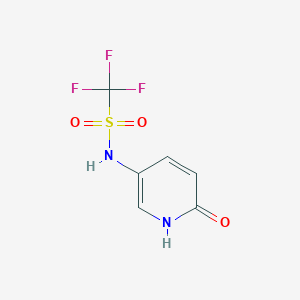
Methyl 2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetate” is a compound that contains an oxadiazole ring, which is a five-membered heterocyclic molecule possessing two carbon, two nitrogen, and one oxygen atom . Oxadiazoles have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .
Synthesis Analysis
The synthesis of this compound involves the reaction of 5-methyl-2-phenyl-1H-imidazole-4-carbohydrazide with carbon disulfide and potassium hydroxide in ethanol (80%) to afford a potassium salt. This salt is then refluxed with phenacyl bromide in ethanol/water (1:1) to give the final product .
Molecular Structure Analysis
The structure of the title heterocycle was confirmed by single-crystal X-ray diffraction and nuclear magnetic resonance .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the reaction of 5-methyl-2-phenyl-1H-imidazole-4-carbohydrazide with carbon disulfide and potassium hydroxide, followed by refluxing with phenacyl bromide .
Aplicaciones Científicas De Investigación
Antiviral Research
Methyl 2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetate: derivatives have been synthesized and evaluated for their potential as viral entry inhibitors against SARS-CoV-2 . These compounds have shown promise in inhibiting the interaction between the virus’s spike protein and the human ACE2 receptor, which is a critical step in the virus’s ability to infect cells .
Anticancer Activity
The compound’s derivatives are being explored for their anticancer properties. The 1,3,4-oxadiazole moiety, in particular, is a biologically significant scaffold that has shown numerous biological activities, especially in the treatment of cancer . Research includes evaluating the cytotoxicity of these derivatives against various cancer cell lines.
Biological Activity Profiling
Hydrazide derivatives, which are structurally related to This compound , display a wide range of biological activities. These include antibacterial, antitubercular, antifungal, and anti-inflammatory activities . This broad spectrum makes them valuable for profiling biological activity in drug discovery.
Drug Discovery and Design
The compound is used in the design and synthesis of novel drug candidates. Its derivatives have been incorporated into larger molecules that adhere to Lipinski’s rules of five, indicating positive oral bioavailability and potential as drug candidates .
Molecular Docking Studies
Molecular docking studies are an essential part of the drug design process. Derivatives of This compound have been used in computational models to predict how they might interact with biological targets, such as enzymes or receptors .
Methodology Advancements in Synthesis
The synthesis of derivatives of This compound has benefited from advancements in methodology, such as microwave-induced synthesis. This technique offers several advantages, including shorter reaction times, higher yields, and simpler purification processes .
Direcciones Futuras
Oxadiazoles, including “Methyl 2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetate”, have potential for a wide range of applications. They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications . Future research could focus on exploring these applications further.
Mecanismo De Acción
Target of Action
Methyl 2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetate is a compound that belongs to the oxadiazole class . Oxadiazoles have been recognized for their high therapeutic values and are known to exhibit a wide range of biological activities, including anticancer . .
Mode of Action
Oxadiazoles, in general, are known to interact with various biological targets due to their physiologically active heterocyclic nature .
Biochemical Pathways
Oxadiazoles have been found to exhibit a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Oxadiazoles have been found to exhibit a wide range of biological activities, including anticancer , suggesting that they may have significant molecular and cellular effects.
Propiedades
IUPAC Name |
methyl 2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3S/c1-15-9(14)7-17-11-13-12-10(16-11)8-5-3-2-4-6-8/h2-6H,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISNSOOUQVXOXEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSC1=NN=C(O1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 1-((2-chlorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2888940.png)


![(1S,6S,7R)-7-Bromo-3-azabicyclo[4.1.0]heptane;hydrochloride](/img/structure/B2888945.png)


![2-Chloro-N-[1-(2-ethylsulfonylphenyl)piperidin-4-yl]propanamide](/img/structure/B2888948.png)

![2-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]acetonitrile](/img/structure/B2888950.png)

![4-Methyl-6-(2-methylphenyl)-2-[(4-methylphenyl)methyl]-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
![N-(4-methoxybenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2888953.png)